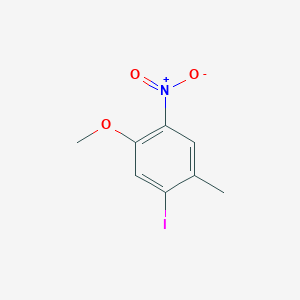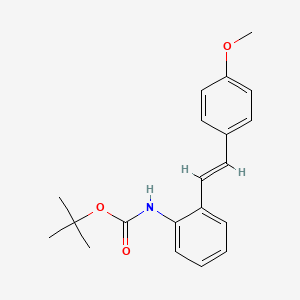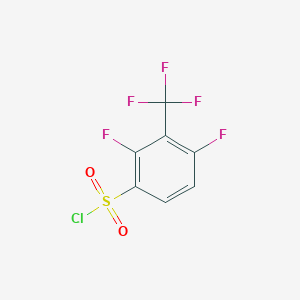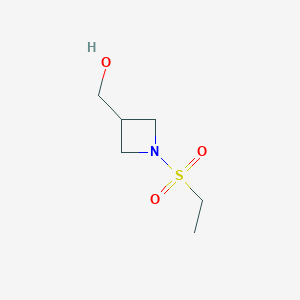
(1-Ethylsulfonylazetidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylsulfonylazetidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an ethylsulfonyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with azetidine-3-ol hydrochloride.
Sulfonylation: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol.
Oxidation: The 1-ethylsulfonylazetidin-3-ol is then oxidized to 1-ethylsulfonylazetidin-3-one using an oxidizing agent such as TCCA (trichloroisocyanuric acid) in the presence of a catalytic oxammonium reagent.
Reduction: Finally, the 1-ethylsulfonylazetidin-3-one is reduced to this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反应分析
Types of Reactions
(1-Ethylsulfonylazetidin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-ethylsulfonylazetidin-3-one.
Reduction: The compound can be reduced back to its alcohol form from the ketone.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidizing Agents: TCCA, oxammonium reagents.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles under basic or acidic conditions
Major Products
Oxidation: 1-Ethylsulfonylazetidin-3-one.
Reduction: this compound.
Substitution: Various substituted azetidines depending on the nucleophile used
科学研究应用
(1-Ethylsulfonylazetidin-3-yl)methanol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of enzymes like Janus kinase (JAK) which are used in the treatment of inflammatory diseases
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
作用机制
The mechanism of action of (1-Ethylsulfonylazetidin-3-yl)methanol involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another azetidine derivative used as an intermediate in pharmaceutical synthesis.
Baricitinib: A JAK inhibitor with a similar azetidine structure used in the treatment of rheumatoid arthritis.
Uniqueness
(1-Ethylsulfonylazetidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 3-position allows for further functionalization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
(1-ethylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(9,10)7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 |
InChI 键 |
HLSTZVKEIZNXGT-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1CC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



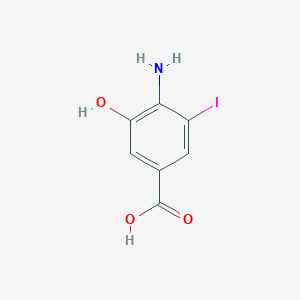
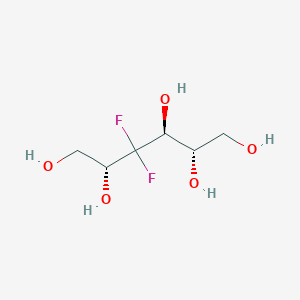
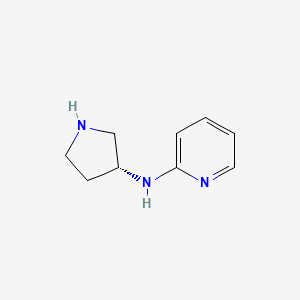
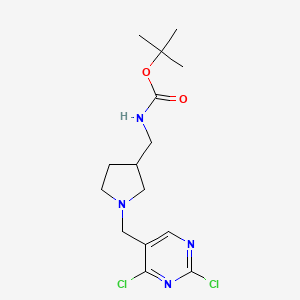
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
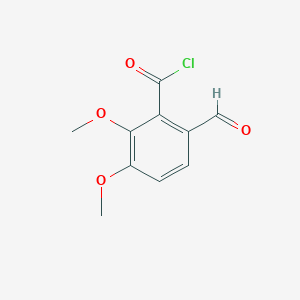
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
